3-(2-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one
Description
Properties
IUPAC Name |
3-[2-[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O4/c20-14-4-3-9-21-18(14)26-13-7-10-22(11-8-13)17(24)12-23-15-5-1-2-6-16(15)27-19(23)25/h1-6,9,13H,7-8,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSDHXXIORHIVFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)Cl)C(=O)CN3C4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit anti-fibrotic activities. They were evaluated against immortalized rat hepatic stellate cells (HSC-T6), which play a crucial role in liver fibrosis.
Mode of Action
Based on the anti-fibrotic activity of similar compounds, it can be inferred that this compound might interact with specific receptors or enzymes in the hepatic stellate cells, leading to the inhibition of fibrosis.
Biochemical Pathways
Given the anti-fibrotic activity of similar compounds, it can be speculated that this compound might affect the pathways related to collagen synthesis and deposition, which are key processes in the development of fibrosis.
Pharmacokinetics
Similar compounds have been shown to exhibit promising cytotoxic activity against certain cell lines, suggesting that they might have favorable bioavailability and distribution characteristics.
Biological Activity
The compound 3-(2-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its mechanisms, efficacy, and potential applications.
Structural Overview
The compound features a piperidine ring linked to a chloropyridine moiety and a benzo[d]oxazol-2(3H)-one structure. The presence of multiple functional groups suggests diverse reactivity, which may contribute to its biological properties.
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of benzothiazolyl and benzoxazolyl have been shown to function as zinc metallochaperones (ZMCs), reactivating mutant p53 in cancer models. This mechanism is crucial as mutant p53 is prevalent in many cancers, making it a target for therapeutic intervention .
Case Study: ZMC1 Derivative
- Study Findings : A study demonstrated that ZMC1, a derivative related to compounds like the one , exhibited antitumor activity in murine models with zinc-deficient p53 mutations while showing no efficacy in models with non-zinc-deficient mutations. This highlights the potential for designing compounds that target specific mutations in cancer therapy .
Neuroprotective Effects
Research into similar compounds has also revealed neuroprotective properties. For example, certain benzoxazole derivatives have shown promise in protecting neuronal cells from oxidative stress and apoptosis, indicating that modifications to the benzo[d]oxazol structure can enhance neuroprotective effects .
The biological activity of this compound may be attributed to several mechanisms:
- Zinc Binding : The compound's ability to bind zinc ions could facilitate the reactivation of zinc-dependent proteins like p53, enhancing apoptotic pathways in cancer cells.
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer progression and metastasis, suggesting that this compound may possess similar inhibitory capabilities.
Comparative Analysis
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of the target compound are best understood through comparison with analogs (Table 1). Key differentiating factors include:
- Core heterocycle: Benzoxazolone vs. benzothiazolone or quinazolinone.
- Linker : Ethyl ketone vs. alkyl chains (butyl, propyl).
- Piperidine substituents : Chloropyridine vs. fluorophenyl, thiadiazole, or pyrimidine groups.
Table 1. Structural and Physicochemical Comparison of Selected Analogs
Key Observations:
Core Heterocycle :
- The benzoxazolone core (present in the target compound and SN79) is associated with sigma receptor binding, as seen in SN79 . Substitution with benzothiazolone (e.g., 5b in ) may alter electron density and receptor affinity .
Molecular Weight and Solubility :
- The target compound (MW ~406.8) falls within the typical range for CNS-active drugs (<500 Da). Its chloropyridine substituent may increase logP compared to fluorinated analogs like SN79, suggesting improved membrane permeability .
Research Implications and Hypotheses
While direct biological data for the target compound are unavailable, structural analogs suggest plausible applications:
- Enzyme Inhibition: Quinazolinone analogs () are known kinase inhibitors; the benzoxazolone core may similarly target ATP-binding pockets .
Further studies should prioritize:
- In vitro receptor binding assays to quantify sigma receptor affinity.
- ADMET profiling to assess solubility and blood-brain barrier penetration.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
